molecular formula C11H21N3O B13286289 1-(4-Methylpiperazine-1-carbonyl)cyclopentan-1-amine

1-(4-Methylpiperazine-1-carbonyl)cyclopentan-1-amine

Cat. No.: B13286289
M. Wt: 211.30 g/mol
InChI Key: CAAHQFGUQKPIQL-UHFFFAOYSA-N
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Description

1-(4-Methylpiperazine-1-carbonyl)cyclopentan-1-amine is a chemical compound with the molecular formula C11H21N3O. It is known for its unique structure, which includes a cyclopentane ring and a piperazine moiety. This compound is often used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

The synthesis of 1-(4-Methylpiperazine-1-carbonyl)cyclopentan-1-amine typically involves the reaction of cyclopentanone with 4-methylpiperazine in the presence of a suitable catalyst. The reaction conditions often include a temperature range of 50-100°C and a reaction time of several hours. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity .

Chemical Reactions Analysis

1-(4-Methylpiperazine-1-carbonyl)cyclopentan-1-amine undergoes various chemical reactions, including:

Scientific Research Applications

1-(4-Methylpiperazine-1-carbonyl)cyclopentan-1-amine is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(4-Methylpiperazine-1-carbonyl)cyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety can form hydrogen bonds and other interactions with the active sites of enzymes, modulating their activity. The cyclopentane ring provides structural stability and influences the compound’s binding affinity .

Comparison with Similar Compounds

1-(4-Methylpiperazine-1-carbonyl)cyclopentan-1-amine can be compared with similar compounds such as:

These comparisons highlight the unique structural features and chemical properties of this compound, making it a valuable compound in various scientific research applications.

Properties

Molecular Formula

C11H21N3O

Molecular Weight

211.30 g/mol

IUPAC Name

(1-aminocyclopentyl)-(4-methylpiperazin-1-yl)methanone

InChI

InChI=1S/C11H21N3O/c1-13-6-8-14(9-7-13)10(15)11(12)4-2-3-5-11/h2-9,12H2,1H3

InChI Key

CAAHQFGUQKPIQL-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=O)C2(CCCC2)N

Origin of Product

United States

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